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Introduction to OG 488 Alkyne in Super-Resolution
Imaging
Oregon Green 488 (OG 488) Alkyne is a bright, green-fluorescent probe that has emerged as a

valuable tool for advanced cellular imaging. As a fluorinated derivative of fluorescein, OG 488

exhibits enhanced photostability and a lower pKa (4.8) compared to its parent molecule,

making it less sensitive to pH fluctuations in the physiological range and a more robust

fluorophore for quantitative studies.[1] Its spectral properties, with an excitation maximum at

approximately 496 nm and an emission maximum at 524 nm, are ideally suited for excitation

with the common 488 nm laser line.[2]

The alkyne functional group on OG 488 allows for its covalent attachment to azide-modified

biomolecules via the highly efficient and bioorthogonal copper-catalyzed azide-alkyne

cycloaddition (CuAAC), commonly known as "click chemistry".[1] This labeling strategy enables

the precise and stable incorporation of OG 488 into specific cellular targets, such as proteins,

nucleic acids, and glycans, for subsequent visualization. These favorable characteristics,

combined with its performance in advanced imaging modalities, make OG 488 Alkyne a

compelling choice for super-resolution microscopy techniques like Stimulated Emission

Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM).
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Data Presentation: Photophysical and
Spectroscopic Properties
The key properties of OG 488 Alkyne are summarized in the table below for easy reference.

Property Value Reference

Excitation Maximum (λex) 496 nm [2]

Emission Maximum (λem) 524 nm [2]

Molar Extinction Coefficient 84,000 cm⁻¹M⁻¹ [1]

Quantum Yield ~0.91 [3]

pKa 4.8 [1]

Recommended Excitation

Laser
488 nm [1]

Recommended STED

Depletion Laser
592 nm [4][5][6]

Photon Count (Live-cell

STORM)
~900 [7]

OG 488 Alkyne for STED Microscopy
STED microscopy achieves super-resolution by depleting the fluorescence at the periphery of

the excitation spot with a second, donut-shaped laser beam, effectively narrowing the point-

spread function. OG 488 has been demonstrated to be a suitable dye for STED imaging,

offering good performance and photostability, particularly when used with specific embedding

media.[8][9][10][11]

Advantages of OG 488 in STED:
High Photostability: OG 488 shows good resistance to photobleaching under the high laser

intensities used in STED, especially in polyvinyl alcohol-based mounting media like PGA.[8]
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Effective Depletion: It can be efficiently depleted using a 592 nm laser, a common

wavelength available on commercial STED systems.[4][5][6]

Multicolor Imaging: OG 488 can be paired with other fluorophores for multicolor STED

imaging, enabling the simultaneous visualization of multiple targets at super-resolution.[5][6]

For instance, it has been successfully used in two-color STED with dyes like BD Horizon

V500.[6]

Quantitative Performance in STED:
Parameter Condition Value Reference

Photostability
In PGA mounting

medium
High [8]

Photostability In PBS Moderate [8]

Photostability In Mowiol Low [8]

Achievable Resolution
With 592 nm STED

laser
< 80 nm [5]

Fractional Depletion CW-STED Up to 50% [3]

OG 488 Alkyne for STORM Microscopy
STORM is a single-molecule localization microscopy (SMLM) technique that relies on the

stochastic photoswitching of fluorophores between a fluorescent "on" state and a dark "off"

state. By localizing individual molecules over thousands of frames, a super-resolved image is

reconstructed. While red-emitting cyanine dyes like Alexa Fluor 647 are the benchmark for

STORM, green-emitting dyes are crucial for multicolor imaging.

Application of OG 488 in STORM:
Live-Cell Imaging: Oregon Green dyes are particularly recommended for live-cell STORM.[7]

This is attributed to their cell permeability and the presence of endogenous reducing agents

like glutathione, which can facilitate photoswitching without the need for toxic imaging

buffers.[12]
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Photoswitching: Like other fluorescein derivatives, OG 488 can be induced to blink, a

prerequisite for STORM imaging. This process is highly dependent on the chemical

environment, specifically the imaging buffer.[13][14] For green dyes like the spectrally similar

ATTO 488, imaging buffers containing mercaptoethylamine (MEA) are recommended to

promote the desired photoswitching behavior.[13][14]

Quantitative Performance in STORM:
Parameter Condition Value Reference

Photon Count
Live cells, with

endogenous thiols

~900

photons/switching

event

Recommended

Imaging Buffer

For fixed cells

(inferred)

MEA-based buffer

with oxygen

scavenger

[13][14]

Activation Laser For photoswitching
UV-Violet (e.g., 405

nm)

Experimental Protocols
Protocol 1: Labeling of Cellular Targets with OG 488
Alkyne via Click Chemistry
This protocol provides a general workflow for labeling azide-modified biomolecules within fixed

cells. This is applicable for targets that have been metabolically labeled with an azide-

containing precursor (e.g., azido sugars, amino acids, or nucleosides).

Materials:

Fixed and permeabilized cells containing azide-modified targets

OG 488 Alkyne, 10 mM stock in DMSO

Copper(II) sulfate (CuSO₄), 100 mM stock in water

TBTA or THPTA ligand, 200 mM stock in water or DMSO
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Sodium ascorbate, 100 mM stock in water (prepare fresh)

Phosphate-buffered saline (PBS)

BSA (Bovine Serum Albumin)

Procedure:

Prepare the Click Reaction Cocktail: For each 1 mL of labeling solution, mix the following

components in order. Vortex gently after each addition.

PBS (to final volume of 1 mL)

OG 488 Alkyne stock (final concentration 1-10 µM)

THPTA/TBTA ligand stock (final concentration 250-500 µM)

CuSO₄ stock (final concentration 50-100 µM)

Freshly prepared Sodium Ascorbate stock (final concentration 2.5-5 mM)

Cell Labeling:

Wash the fixed and permeabilized cells three times with PBS containing 1% BSA.

Remove the wash buffer and add the click reaction cocktail to the cells.

Incubate for 30-60 minutes at room temperature, protected from light.

Washing:

Remove the click reaction cocktail.

Wash the cells three times for 5 minutes each with PBS containing 1% BSA.

Perform a final wash with PBS.

Sample Mounting: The sample is now ready for mounting for super-resolution microscopy as

described in the subsequent protocols.
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Protocol 2: STED Imaging of OG 488-Labeled Samples
Materials:

OG 488-labeled sample on a #1.5 coverslip

STED-compatible mounting medium (e.g., PGA-based medium for optimal photostability[8])

STED microscope with a 488 nm excitation laser and a 592 nm depletion laser

Procedure:

Sample Mounting: Mount the coverslip with the labeled cells onto a microscope slide using a

STED-compatible mounting medium. For optimal performance with OG 488, a PGA-based

medium is recommended.[8]

Microscope Setup:

Use a high numerical aperture objective (e.g., 100x/1.4 NA oil immersion).

Set the excitation laser to 488-490 nm.[4]

Set the depletion laser to 592 nm.[4]

Set the detection window to capture the emission of OG 488 (e.g., 500-580 nm).[4]

Image Acquisition:

First, acquire a conventional confocal image to locate the region of interest. Use low laser

power to minimize photobleaching.

Switch to STED mode. Increase the 488 nm excitation laser power as needed.

Gradually increase the power of the 592 nm depletion laser. Higher depletion power will

yield higher resolution, but also increases photobleaching. Find a balance that provides

good resolution with an acceptable signal-to-noise ratio.

Optimize pixel size (e.g., 20-25 nm) and scan speed for your sample.
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Acquire the STED image. Frame averaging can be used to improve the signal-to-noise

ratio.

Protocol 3: (d)STORM Imaging of OG 488-Labeled
Samples
Materials:

OG 488-labeled sample on a #1.5 coverslip

STORM imaging buffer (see below)

STORM microscope with a 488 nm imaging laser and a 405 nm activation laser

STORM Imaging Buffer (MEA-based):

Buffer B: 50 mM Tris (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

GLOX solution: 14 mg glucose oxidase, 50 µL of 17 mg/mL catalase, in 200 µL of Buffer A

(10 mM Tris pH 8.0, 50 mM NaCl)

1 M MEA (cysteamine) solution, pH ~8

To prepare 700 µL of imaging buffer, add 7 µL of GLOX and 70 µL of 1 M MEA to 623 µL of

Buffer B.[13] This buffer should be prepared fresh before each imaging session.

Procedure:

Sample Mounting: Mount the labeled cells in a suitable imaging chamber (e.g., Lab-Tek

chambered cover glass).

Microscope Setup:

Use a high numerical aperture objective (e.g., 100x/1.4 NA oil immersion) for TIRF or HiLo

illumination.

Replace the storage/wash buffer with the freshly prepared STORM imaging buffer.
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Image Acquisition:

Illuminate the sample with the 488 nm laser at high power (e.g., 1-2 kW/cm²) to induce

photoswitching and drive most of the OG 488 molecules into the dark state.

Simultaneously, use a low-power 405 nm activation laser to sparsely reactivate a subset of

molecules in each frame.

Adjust the 405 nm laser power to ensure that only a few, well-separated single molecules

are fluorescent in each frame.

Acquire a long series of images (typically 10,000-50,000 frames) at a high frame rate (e.g.,

50-100 Hz).

Image Reconstruction:

Process the acquired image series with a single-molecule localization software (e.g.,

ThunderSTORM, rapidSTORM). The software will detect and fit the point-spread function

of each single-molecule event to determine its precise coordinates.

Reconstruct the final super-resolution image from the list of localizations.
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Click Chemistry Labeling Workflow
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Caption: Workflow for labeling cellular targets with OG 488 Alkyne.
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Caption: STED microscopy principle using OG 488.
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Caption: (d)STORM microscopy principle using OG 488.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15554272?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

